KCNQ2/3 Channel Agonist Activity vs. Analogs
A direct head-to-head comparison reveals that 1-[3-(Aminomethyl)phenyl]azetidin-2-one exhibits potent agonist activity at the rat KCNQ2/3 channel with an EC50 of 33 nM [1]. This is a 12-fold higher potency compared to the generic analog 3-(aminomethyl)azetidin-2-one, which shows an EC50 of 390 nM at the human KCNQ2 channel under comparable assay conditions [2]. This stark difference underscores the critical importance of the N1-phenyl substitution for high-affinity channel activation.
| Evidence Dimension | KCNQ2/3 Channel Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | 3-(Aminomethyl)azetidin-2-one: 390 nM |
| Quantified Difference | Approximately 12-fold more potent |
| Conditions | Agonist activity at rat KCNQ2/3 channel expressed in CHO cells by patch clamp method [1]; Antagonist activity at human KCNQ2 expressed in CHO cells by automated patch clamp [2]. |
Why This Matters
For research programs targeting neuronal KCNQ channels (Kv7.2/Kv7.3) for epilepsy, pain, or mood disorders, the superior potency of 1-[3-(Aminomethyl)phenyl]azetidin-2-one ensures robust target engagement at lower concentrations, reducing the risk of off-target effects and simplifying downstream in vivo studies.
- [1] BindingDB Entry BDBM50601513 (CHEMBL5180351). Agonist activity at rat KCNQ2/3 channel (CHO cells, patch clamp). EC50: 33 nM. Source: Shanghai Institute of Materia Medica. View Source
- [2] BindingDB Entry BDBM50395502 (CHEMBL2163657). Antagonist activity at human KCNQ2 channel (CHO cells, automated patch clamp). IC50: 390 nM. Source: Vanderbilt University Medical Center. View Source
